molecular formula C8H10ClNS B14151446 3-Chloro-5-(propylsulfanyl)pyridine CAS No. 89265-37-2

3-Chloro-5-(propylsulfanyl)pyridine

Cat. No.: B14151446
CAS No.: 89265-37-2
M. Wt: 187.69 g/mol
InChI Key: ACVRHYKVOLMETL-UHFFFAOYSA-N
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Description

3-Chloro-5-(propylsulfanyl)pyridine is an organic compound belonging to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the third position and a propylsulfanyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(propylsulfanyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the propylsulfanyl group. One common method involves the reaction of 3-chloropyridine with propylthiol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. For example, the use of microchannel reactors allows for precise control of reaction conditions, leading to higher yields and reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(propylsulfanyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of sulfoxides and sulfones.

Scientific Research Applications

3-Chloro-5-(propylsulfanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(propylsulfanyl)pyridine involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The propylsulfanyl group can undergo metabolic transformations, influencing the compound’s overall activity and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(propylsulfanyl)pyridine is unique due to the presence of both a chlorine atom and a propylsulfanyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

89265-37-2

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

3-chloro-5-propylsulfanylpyridine

InChI

InChI=1S/C8H10ClNS/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3

InChI Key

ACVRHYKVOLMETL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC(=CN=C1)Cl

Origin of Product

United States

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